molecular formula C12H17NO2 B8767508 phenyl N-(3-methylbutyl)carbamate

phenyl N-(3-methylbutyl)carbamate

Cat. No.: B8767508
M. Wt: 207.27 g/mol
InChI Key: BGXMTMRSWLLBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl N-(3-methylbutyl)carbamate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

phenyl N-(3-methylbutyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-10(2)8-9-13-12(14)15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)

InChI Key

BGXMTMRSWLLBMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)OC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-methylbutylamine (20 g, 229 mmol) in 840 ml of dichloromethane were added 35.6 ml triethylamine (255 mmol) and 28.8 ml of phenyl chloroformate (230 mmol) at 0° C. The mixture was stirred for three hours at room temperature. After distilling off the solvent under reduced pressure, 200 ml of ethyl acetate and 200 ml of water were added to the residue. The organic layers were separated and water layer was extracted with ethyl acetate (100 ml×3). The organic layers were combined, washed with water and saturated sodium chloride solution successively and dried over magnesium sulfate. The solvent was distilled off and the crystals separated out were collected by filtration, and washed with petroleum ether to give 39.5 g of phenyl 3-methylbutylcarbamate (83%) as colorless crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
reactant
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Phenyl chloroformate (14.8 ml, 0.117 mol) was dissolved in tetrahydrofuran (200 ml); triethylamine (18.0 ml, 0.129 mol) and isoamylamine (15.0 ml, 0.129 mol) were added thereto at room temperature while stirring; and the reaction mixture was stirred overnight. The reaction mixture was partitioned between ethyl acetate and water; and the organic layer was concentrated and dried under reduced pressure to yield the title compound as crystals (14 g, 0.068 mol, 58%).
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
58%

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